3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol is an organic compound with the molecular formula C13H8F4O2 It is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenol ring. One common method is the trifluoromethylation of phenolic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced products.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenols with different functional groups.
Scientific Research Applications
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethoxy groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in its boronic acid functionality.
3-(Trifluoromethyl)phenol: Similar in structure but lacks the additional fluorine and trifluoromethoxy groups.
Uniqueness
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol is unique due to the combination of fluorine and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQOYFKOIRBWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684517 |
Source
|
Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261590-89-9 |
Source
|
Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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